This compound is primarily recognized as an intermediate in the synthesis of Linagliptin, a medication used for the treatment of type 2 diabetes. Linagliptin functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which helps to increase insulin secretion and decrease glucagon levels in the bloodstream .
The synthesis of 7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione involves several steps that typically include alkylation and functional group transformations.
The molecular structure of 7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The presence of these groups influences both the pharmacological properties and solubility characteristics of the compound.
The chemical reactivity of this compound can be characterized by its ability to undergo various transformations typical of purines:
These reactions are essential for developing analogs with enhanced biological activity or altered pharmacokinetic profiles .
The mechanism of action for 7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is closely linked to its role as a precursor for Linagliptin:
Clinical studies have demonstrated significant improvements in glycemic control when using Linagliptin derived from this compound .
The physical and chemical properties of 7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione include:
These properties are critical for its formulation into pharmaceutical preparations .
The primary application of 7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione lies in its role as an intermediate for Linagliptin synthesis:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7